Cas no 2228433-07-4 (3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol structure
2228433-07-4 structure
商品名:3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
CAS番号:2228433-07-4
MF:C7H9F2NOS
メガワット:193.214267492294
CID:5793888
PubChem ID:165743408

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
    • EN300-1958565
    • 2228433-07-4
    • 3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
    • インチ: 1S/C7H9F2NOS/c1-5-10-6(4-12-5)7(8,9)2-3-11/h4,11H,2-3H2,1H3
    • InChIKey: VFYZZMUNRKLHSY-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC(=C1)C(CCO)(F)F

計算された属性

  • せいみつぶんしりょう: 193.03729141g/mol
  • どういたいしつりょう: 193.03729141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1958565-0.5g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
0.5g
$1619.0 2023-09-17
Enamine
EN300-1958565-5.0g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
5g
$4890.0 2023-05-31
Enamine
EN300-1958565-0.25g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
0.25g
$1551.0 2023-09-17
Enamine
EN300-1958565-0.05g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
0.05g
$1417.0 2023-09-17
Enamine
EN300-1958565-10.0g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
10g
$7250.0 2023-05-31
Enamine
EN300-1958565-5g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
5g
$4890.0 2023-09-17
Enamine
EN300-1958565-1.0g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
1g
$1686.0 2023-05-31
Enamine
EN300-1958565-2.5g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
2.5g
$3304.0 2023-09-17
Enamine
EN300-1958565-0.1g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
0.1g
$1484.0 2023-09-17
Enamine
EN300-1958565-10g
3,3-difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
2228433-07-4
10g
$7250.0 2023-09-17

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol 関連文献

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-olに関する追加情報

3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

The compound 3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol (CAS No. 2228433-07-4) is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a difluorinated propanol moiety with a substituted thiazole ring. The thiazole ring, specifically the 2-methyl-substituted variant at the 4-position, introduces interesting electronic and steric properties that make this compound highly valuable for research and industrial applications.

Recent studies have highlighted the potential of difluorinated alcohols like this compound in enhancing the stability and reactivity of materials. The presence of two fluorine atoms on the propanol backbone not only increases the molecule's hydrophobicity but also imparts a high degree of thermal stability. This makes it an ideal candidate for use in high-performance polymers and coatings. Moreover, the thiazole ring, being aromatic and electron-deficient due to the sulfur atom, can act as a coordinating group in metal complexes, opening avenues for its application in catalysis and coordination chemistry.

One of the most promising areas of research involving this compound is its role as an intermediate in the synthesis of advanced pharmaceuticals. The thiazole moiety is known to exhibit bioactivity across various biological systems, making it a valuable component in drug design. For instance, recent findings suggest that derivatives of this compound could be explored for their potential as anti-inflammatory agents or as modulators of enzyme activity. The difluorinated propanol group further enhances the molecule's pharmacokinetic properties, such as absorption and distribution, which are critical for drug efficacy.

In addition to its pharmaceutical applications, 3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has shown potential in the field of materials science. Its ability to form stable complexes with transition metals has led to its investigation as a ligand in homogeneous catalysis. Researchers have demonstrated that this compound can significantly enhance the efficiency of catalytic processes in organic synthesis, particularly in reactions involving alkene hydrogenation and oxidation. This property not only underscores its importance in industrial chemistry but also highlights its role in sustainable chemical manufacturing.

The synthesis of this compound typically involves a multi-step process that combines nucleophilic substitution and coupling reactions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly sought after for chiral recognition studies and enantioselective catalysis. The ability to control stereochemistry during synthesis has opened new possibilities for exploring its applications in asymmetric drug discovery and chiral resolution techniques.

From an environmental standpoint, the stability and biodegradability of difluorinated alcohols like this compound are areas of active research. While fluorinated compounds are generally resistant to microbial degradation due to their strong carbon-fluorine bonds, recent studies have identified specific microbial consortia capable of initiating partial degradation under controlled conditions. Understanding these degradation pathways could provide insights into designing more environmentally friendly fluorinated compounds for future applications.

In conclusion, 3,3-Difluoro-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol (CAS No. 2228433-07-4) stands out as a multifaceted molecule with diverse applications across chemistry and materials science. Its unique structure endows it with properties that make it valuable for both academic research and industrial development. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern chemical technologies.

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